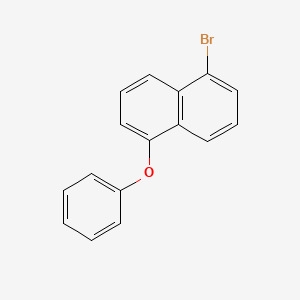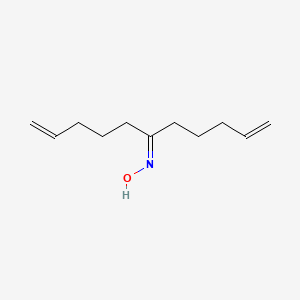
1,10-Undecadien-6-one, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Undecadien-6-one, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Undecadien-6-one, oxime can be synthesized through the reaction of 1,10-Undecadien-6-one with hydroxylamine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under mild conditions. The general reaction is as follows:
1,10-Undecadien-6-one+Hydroxylamine→1,10-Undecadien-6-one, oxime+Water
Industrial Production Methods
Industrial production of oximes often involves the use of more efficient and scalable methods. One such method is the ammoximation process, where a ketone reacts with ammonia and hydrogen peroxide in the presence of a titanium silicalite catalyst . This method is advantageous due to its high yield and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
1,10-Undecadien-6-one, oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of oximes can yield amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides.
Major Products Formed
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
1,10-Undecadien-6-one, oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of polymers and other materials due to its ability to form stable bonds.
Mechanism of Action
The mechanism of action of 1,10-Undecadien-6-one, oxime involves its interaction with specific molecular targets. For instance, in biological systems, oximes can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity.
Comparison with Similar Compounds
1,10-Undecadien-6-one, oxime can be compared with other similar compounds such as:
5,9-Undecadien-2-one, 6,10-dimethyl-: Similar in structure but differs in the position and type of functional groups.
Geranyl acetone: Another related compound with similar applications in the fragrance industry.
Properties
CAS No. |
144990-08-9 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-undeca-1,10-dien-6-ylidenehydroxylamine |
InChI |
InChI=1S/C11H19NO/c1-3-5-7-9-11(12-13)10-8-6-4-2/h3-4,13H,1-2,5-10H2 |
InChI Key |
ATOZNOATIIDYCC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=NO)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


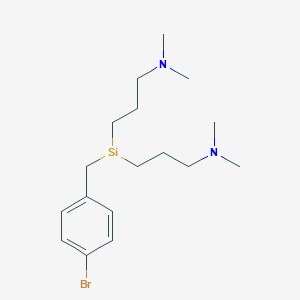

![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)
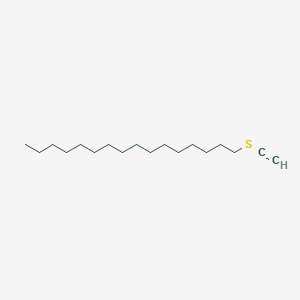

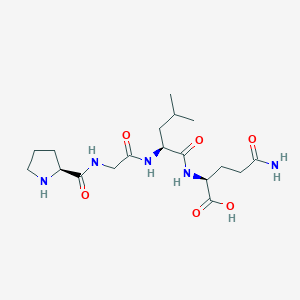

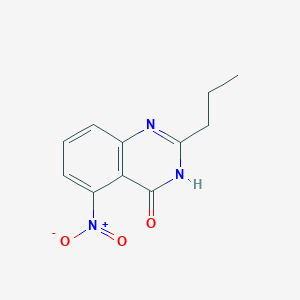
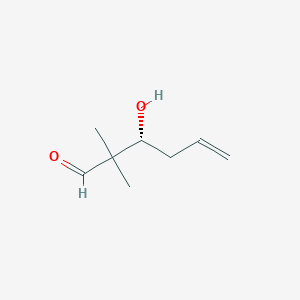
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
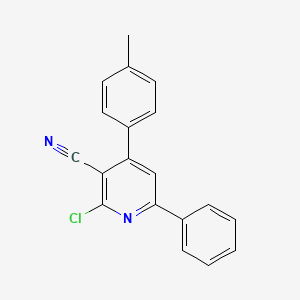
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
